1-Thiazol-5-yl-ethanone

Description

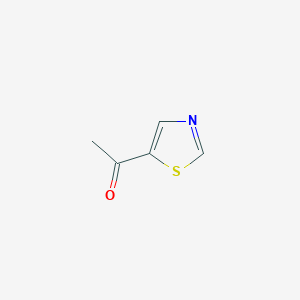

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNLYQBYTOYCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554864 | |

| Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91516-28-8 | |

| Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Thiazol-5-yl-ethanone: Technical Guide to Properties, Synthesis, and Reactivity

Executive Summary

1-Thiazol-5-yl-ethanone (commonly known as 5-Acetylthiazole ) is a critical heterocyclic building block in medicinal chemistry and a potent organoleptic agent in flavor science. Unlike its more ubiquitous isomer, 2-acetylthiazole (known for popcorn/bready notes), the 5-acetyl derivative offers a distinct roasted, nutty, and savory profile utilized in Maillard reaction models. In drug development, it serves as a pharmacophore scaffold for synthesizing anticancer agents, particularly indole-linked thiazole derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity patterns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1-(1,3-Thiazol-5-yl)ethanone |

| Common Name | 5-Acetylthiazole |

| CAS Registry Number | 91516-28-8 |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.16 g/mol |

| Appearance | Yellow crystalline powder or solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |

| Melting Point | 65–68 °C (Experimental range varies by purity) |

| SMILES | CC(=O)c1cncs1 |

| InChI Key | DBNLYQBYTOYCGO-UHFFFAOYSA-N |

Synthetic Methodologies

Synthesis of 5-substituted thiazoles is synthetically challenging due to the natural electrophilic susceptibility of the C5 position being lower than that of C2, and the high acidity of the C2 proton which complicates direct lithiation at C5.

Protocol A: Palladium-Catalyzed Stille Cross-Coupling (Gold Standard)

This method is preferred for research-grade synthesis due to its high regioselectivity, avoiding the formation of 2-substituted byproducts.

Mechanism: Palladium-catalyzed coupling of 5-bromothiazole with an enol ether stannane, followed by acidic hydrolysis.

Reagents:

-

Substrate: 5-Bromothiazole

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Hydrolysis: HCl (1M)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Reaction Assembly: Charge the flask with 5-bromothiazole (1.0 eq) and PdCl₂(PPh₃)₂ (0.05 eq). Dissolve in anhydrous 1,4-dioxane (0.2 M concentration).

-

Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) via syringe.

-

Reflux: Heat the mixture to 90–100 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of bromide.[4]

-

Hydrolysis: Cool to room temperature. Add 1M HCl (excess) and stir vigorously for 1 hour. This converts the intermediate enol ether into the ketone.

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Protocol B: Hantzsch-Type Cyclization (Industrial Route)

While less common for the unsubstituted 5-acetyl derivative due to precursor instability, this route is used for derivatives (e.g., 2-methyl-5-acetylthiazole).

-

Precursors: Thioformamide + 3-chloro-2,4-pentanedione (Note: This specific combination yields dimethyl derivatives; for unsubstituted 5-acetyl, specialized

-halo-dicarbonyl equivalents are required).

Visualization: Synthesis & Reactivity Pathways

Caption: Synthesis of 5-Acetylthiazole via Stille Coupling and subsequent downstream reactivity pathways.

Reactivity & Functionalization

The 5-acetylthiazole scaffold possesses two distinct reactivity centers: the carbonyl group and the thiazole ring .

Carbonyl Reactivity (C=O)

The acetyl group at C5 is electronically coupled to the electron-deficient thiazole ring, making the carbonyl carbon highly electrophilic but the

-

Condensation Reactions: The methyl group readily undergoes Claisen-Schmidt condensations with aromatic aldehydes to form chalcone-like derivatives.[6] This is the primary route for synthesizing 5-(2'-indolyl)thiazoles (anticancer agents).

-

Reduction: Standard reduction with NaBH₄ yields 1-(thiazol-5-yl)ethanol.

Ring Reactivity (C-H Activation)

-

C2 Acidity: The proton at C2 is the most acidic (pKa ~29 in DMSO). Bases like n-BuLi will deprotonate C2 exclusively. To functionalize C5 further, C2 must often be blocked or the C5-acetyl group must be introduced after C2 manipulation.

-

Electrophilic Substitution: The thiazole ring is deactivated. Electrophilic attack (e.g., nitration) is difficult and typically occurs at C5; however, since C5 is already substituted with an electron-withdrawing acetyl group, the ring is highly deactivated toward further electrophilic attack.

Applications

Medicinal Chemistry[1][2][3][10][11][12]

-

Anticancer Scaffolds: 5-Acetylthiazole is a precursor for in situ generation of indole-linked thiazoles.[6] These compounds have shown cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines by inhibiting DNA topoisomerase IB.

-

Antimicrobial Agents: Derivatives synthesized via the acetyl group (e.g., thiosemicarbazones) exhibit broad-spectrum antibacterial activity.

Flavor & Fragrance

-

Organoleptic Profile: While 2-acetylthiazole provides "popcorn" notes, 5-acetylthiazole and its dimethyl derivative (2,4-dimethyl-5-acetylthiazole) contribute roasted, nutty, and meaty nuances.

-

Maillard Reaction: It is formed via the degradation of glucose and cysteine, specifically involving the interaction of glyoxal/methylglyoxal (sugar degradation products) with hydrogen sulfide and ammonia (amino acid degradation products).

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hygroscopic.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

Synthesis & Anticancer Activity: Vaddula, B. R., et al. (2016). "One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles." Bioorganic & Medicinal Chemistry Letters.

-

Flavor Chemistry: Yu, P., et al. (2021). "Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction." Food Chemistry.

-

Chemical Properties: PubChem Compound Summary for CID 91516-28-8 (1-Thiazol-5-yl-ethanone).

-

Stille Coupling Methodology: Farina, V., et al. (1997). "The Stille Reaction."[2][7][3] Organic Reactions.[8][2][7][9][10] (Standard Protocol Reference).[2]

-

Commercial Availability & CAS: CymitQuimica Product Data for CAS 91516-28-8.

Sources

- 2. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. youtube.com [youtube.com]

- 5. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS 91516-28-8: 1-(1,3-thiazol-5-yl)ethanone | CymitQuimica [cymitquimica.com]

- 9. bepls.com [bepls.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 1-Thiazol-5-yl-ethanone: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Thiazol-5-yl-ethanone, a key heterocyclic compound, stands as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a five-membered aromatic thiazole ring containing both sulfur and nitrogen, with an acetyl group at the 5-position, this molecule offers a unique combination of stability and reactivity.[1][2] Its structure is a recurring motif in a multitude of biologically active compounds, making it a subject of intense interest for the development of novel therapeutics and functional materials.[3][4] This guide provides a comprehensive technical overview of its core physical and chemical properties, validated synthesis protocols, and its expanding role in drug discovery and beyond.

Section 1: Molecular Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its identity and three-dimensional arrangement.

Systematic Identification:

-

Chemical Name: 1-(1,3-Thiazol-5-yl)ethanone

-

Common Synonyms: 5-Acetylthiazole, Methyl thiazol-5-yl ketone[1][5]

-

Molecular Formula: C₅H₅NOS[1]

-

Molecular Weight: 127.17 g/mol [7]

Structural Elucidation: 1-Thiazol-5-yl-ethanone features a planar thiazole ring, a characteristic that imparts aromatic stability due to the delocalization of π electrons.[1] An acetyl group (ethanone) is attached to the C5 position of this ring. This substitution pattern is crucial as it dictates the molecule's reactivity and steric profile, influencing how it docks with biological targets or participates in further synthetic transformations.

(Correction of thought process: The initial Graphviz sketch had incorrect proton placement. A corrected, more standard chemical structure representation is better suited here.)

Caption: Molecular structure of 1-(1,3-Thiazol-5-yl)ethanone.

Section 2: Physical and Chemical Properties

Experimental data for 1-Thiazol-5-yl-ethanone is not as widely published as its isomers. The following table consolidates available data for the target compound and its close isomers for comparative purposes.

| Property | Value | Compound | Source / Notes |

| Molecular Formula | C₅H₅NOS | 1-Thiazol-5-yl-ethanone | [1] |

| Molecular Weight | 127.17 g/mol | 1-Thiazol-5-yl-ethanone | [7] (Calculated) |

| Appearance | White powder or granule | 1-Thiazol-5-yl-ethanone | [6] (Typical) |

| Melting Point | 64.5 - 65.5 °C | 1-Thiazol-2-yl-ethanone | [8] (Isomer data) |

| Boiling Point | 89 - 91 °C @ 12 mmHg | 1-Thiazol-2-yl-ethanone | [8][9] (Isomer data) |

| Density | 1.227 g/mL | 1-Thiazol-2-yl-ethanone | [9] (Isomer data) |

| Solubility | Moderately soluble in polar organic solvents | 1-Thiazol-5-yl-ethanone | [2] |

Section 3: Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous confirmation of the molecule's structure and purity. The following data are predictive, based on the known effects of the constituent functional groups.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple and highly diagnostic. Two singlets should appear in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons at the C2 and C4 positions of the thiazole ring. A sharp singlet integrating to three protons will be observed in the aliphatic region (typically δ 2.5-2.8 ppm) for the methyl group of the acetyl moiety.[10]

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbonyl carbon of the ketone is the most deshielded, expected around δ 190 ppm. Two signals will correspond to the aromatic carbons of the thiazole ring (typically δ 120-155 ppm), and one signal for the methyl carbon will appear upfield (typically δ 25-30 ppm).[10]

3.2. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption band will be a strong, sharp peak between 1680-1700 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aryl ketone.[11] Other expected signals include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and C=N and C=C stretching vibrations from the thiazole ring in the 1400-1600 cm⁻¹ region.[12][13]

3.3. Mass Spectrometry (MS) In a mass spectrum, 1-Thiazol-5-yl-ethanone would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 127. A prominent fragment peak would be expected at m/z 84, corresponding to the loss of the acetyl group (a neutral loss of 43 Da), leaving the thiazole cation.

Section 4: Chemical Properties and Reactivity

The reactivity of 1-Thiazol-5-yl-ethanone is governed by the interplay between its aromatic thiazole core and the electrophilic acetyl group.

-

Reactivity of the Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of derivatization reactions, including condensations with amines and hydrazines to form imines and hydrazones, respectively.[2] These reactions are foundational for creating larger, more complex molecules for biological screening. The adjacent methyl protons are weakly acidic and can participate in enolisation, particularly under basic or acidic conditions.[14][15]

-

Reactivity of the Thiazole Ring: The thiazole ring is aromatic and relatively stable.[16] It can undergo electrophilic substitution, though the existing acetyl group at C5 will influence the regioselectivity of such reactions. The nitrogen atom in the ring provides a site for potential coordination with metal ions.

This dual reactivity makes 1-Thiazol-5-yl-ethanone a versatile intermediate, providing multiple handles for synthetic modification.[2][5]

Section 5: Synthesis Methodologies

The construction of the 5-acetylthiazole scaffold is most classically achieved via the Hantzsch thiazole synthesis. This method remains a robust and widely used approach in both academic and industrial settings.[5]

Caption: General workflow for the Hantzsch Thiazole Synthesis.

5.1. Field-Proven Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general, self-validating procedure for synthesizing substituted 5-acetylthiazoles. The causality behind each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize a 5-acetylthiazole derivative via the condensation of an α-haloketone and a thioamide.

-

Methodology:

-

Reagent Preparation (Stoichiometry): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the thioamide derivative (1.0 eq) in a suitable protic solvent like absolute ethanol.[10] Rationale: Ethanol is an effective solvent for both reactants and facilitates the reaction without interfering.

-

Reaction Initiation: To the stirred solution, add the α-halocarbonyl (e.g., 3-chloro-2,4-pentanedione) (1.0-1.1 eq). Rationale: A slight excess of the more volatile or reactive halide can ensure the complete consumption of the thioamide.

-

Thermal Promotion (Cyclization): Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Rationale: Heating provides the necessary activation energy for the initial nucleophilic substitution and the subsequent dehydration and cyclization steps that form the stable aromatic thiazole ring.

-

Work-up (Isolation): Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product. If necessary, neutralize the solution with a mild base like sodium acetate. Rationale: The product is typically less soluble in water than in ethanol, causing it to precipitate. Neutralization removes any acid generated during the reaction.

-

Purification and Validation (Quality Control): Collect the solid product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) as described in Section 3. Rationale: This final step is critical for ensuring the material meets the required specifications for subsequent use, forming a self-validating system.

-

Section 6: Applications in Research and Drug Development

1-Thiazol-5-yl-ethanone is not typically an end-product but rather a high-value intermediate. Its structural motifs are present in numerous compounds with significant biological activities.[5]

-

Antimicrobial Agents: The thiazole nucleus is a well-established pharmacophore in antimicrobial drugs. Derivatives of 1-Thiazol-5-yl-ethanone have been synthesized and shown to possess potent antibacterial and antifungal properties.[3][17]

-

Anticancer Therapeutics: Many clinically used anticancer drugs, such as Dasatinib and Ixabepilone, contain a thiazole ring.[18] The 1-Thiazol-5-yl-ethanone scaffold serves as a starting point for synthesizing novel compounds that target various cancer-related biological pathways.[18]

-

Anti-inflammatory Agents: The thiazole scaffold is also explored for the development of new anti-inflammatory drugs.[4]

-

Agrochemicals: Beyond pharmaceuticals, derivatives are used in the formulation of agrochemicals like pesticides and herbicides, where the thiazole ring contributes to stability and efficacy.[3]

Caption: Application pathways stemming from the 1-Thiazol-5-yl-ethanone core structure.

Section 7: Safety and Handling

While a specific, comprehensive safety datasheet for 1-Thiazol-5-yl-ethanone is not universally available, data from structurally similar compounds, including other acetylthiazole isomers and derivatives, provide a strong basis for handling precautions.[7][8][19]

-

GHS Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][20]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

KAISA GROUP INC. (n.d.). 91516-28-8 CAS NO.91516-28-8. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-thiazol-2-yl-ethanone - 24295-03-2. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Thiazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

Synerzine. (2018). Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- Safety Data Sheet. Retrieved from [Link]

-

PubMed. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Progress in the chemistry of 5-acetylthiazoles. Retrieved from [Link]

-

PubMed Central. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

-

PubMed Central. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (1994). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Advanced Biotech. (2026). The Chemistry of Taste: Understanding 2-Acetyl Thiazole's Chemical Properties. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl thiazole. Retrieved from [Link]

-

ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

ResearchGate. (2016). Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Problems from Previous Years' Exams - Organic Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis. Retrieved from [Link]

-

ResearchGate. (2023). 1 H-NMR Analysis spectral interpretation data. Retrieved from [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

- 1. Buy 1-Thiazol-5-yl-ethanone | 91516-28-8 [smolecule.com]

- 2. CAS 91516-28-8: 1-(1,3-thiazol-5-yl)ethanone | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 91516-28-8 CAS NO.91516-28-8, CasNo.91516-28-8 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 7. 1-(Thiazol-4-yl)ethanone | C5H5NOS | CID 3348031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Problems from Previous Years' Exams [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synerzine.com [synerzine.com]

- 20. fishersci.com [fishersci.com]

Thiazole: From Hantzsch’s Flask to Targeted Therapeutics

An In-Depth Technical Guide on the Discovery, Synthesis, and Pharmacology of Thiazole Compounds

Executive Summary

Thiazole (

Part 1: The Dawn of Thiazole Chemistry

The Hantzsch Breakthrough (1887)

In the late 19th century, the structural elucidation of nitrogen-sulfur heterocycles was a significant challenge. Arthur Hantzsch, a German chemist, formalized the synthesis of thiazole in 1887. Unlike the serendipitous discovery of many dyes of that era, Hantzsch’s approach was a masterpiece of rational design.

He hypothesized that condensing

Mechanistic Insight: The reaction proceeds via a specific causality chain:

-

Nucleophilic Attack (

): The sulfur atom of the thioamide attacks the -

Intermediate Formation: An acyclic thioimidate intermediate is formed.

-

Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring.

-

Aromatization: Dehydration (loss of water) drives the system to aromatic stability.

Visualization: Hantzsch Synthesis Mechanism

The following diagram details the stepwise electron flow that defines this transformation.

Figure 1: The Hantzsch Thiazole Synthesis pathway, illustrating the progression from acyclic precursors to the aromatic heterocycle.[3]

Part 2: Thiazole in Nature – The Thiamine Engine

The Vitamin B1 Connection

While Hantzsch provided the synthetic route, nature provided the functional validation. In the early 20th century, the isolation of the "anti-beriberi factor" (Vitamin B1 or Thiamine) revealed a thiazole ring linked to a pyrimidine.

The Thiazolium Ylide Mechanism

The biological power of thiamine lies in the thiazolium ring . Specifically, the C2 proton (between N and S) is relatively acidic (

-

Causality: Deprotonation at C2 generates a stable ylide (carbanion).

-

Function: This ylide acts as a nucleophile, attacking carbonyl groups (e.g., pyruvate), enabling decarboxylation reactions essential for energy metabolism (Krebs cycle).

Figure 2: The catalytic cycle of the thiazolium ring in Thiamine, highlighting the critical ylide formation.

Part 3: Synthetic Mastery & Protocols

Protocol: Self-Validating Hantzsch Synthesis

This protocol is designed for high reproducibility, synthesizing 2-amino-4-phenylthiazole . It is "self-validating" because the product precipitates as a distinct solid upon neutralization, providing immediate visual confirmation of success.

Target: Synthesis of 2-amino-4-phenylthiazole Reaction Class: Condensation / Cyclization

Reagents:

-

2-Bromoacetophenone (5.0 mmol, 1.0 eq)

-

Thiourea (5.0 mmol, 1.0 eq)

-

Ethanol (Absolute, 10 mL)

-

Sodium Bicarbonate (

, sat. aq.)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of thiourea in 10 mL of ethanol.

-

Addition: Add 5.0 mmol of 2-bromoacetophenone. Observation: The solution may warm slightly (exothermic alkylation).

-

Reflux: Attach a condenser and reflux the mixture for 1-2 hours.

-

Validation Check: TLC (50% EtOAc/Hexane) should show consumption of the starting ketone (

) and appearance of a polar baseline spot (hydrobromide salt of the product).

-

-

Precipitation: Cool the reaction to room temperature. A solid (the HBr salt) may crystallize.

-

Neutralization (Critical Step): Pour the reaction mixture into 50 mL of saturated

solution. -

Isolation: Filter via Buchner funnel, wash with cold water (3x 10 mL), and dry.

-

Characterization: Melting point should be 147–150 °C.

The Cook-Heilbron Synthesis (1947)

While Hantzsch is versatile, the Cook-Heilbron method (reaction of

Part 4: Pharmacological Renaissance

Thiazole's journey from a dye intermediate to a life-saving scaffold is defined by three distinct eras.

Era 1: The Sulfa Drugs (1930s-40s)

Sulfathiazole was a derivative of sulfanilamide.[1][9] By replacing one hydrogen on the sulfonamide nitrogen with a thiazole ring, potency against Staphylococci was drastically increased compared to the parent sulfa drugs.

-

Mechanism:[1][2][4][5][6][7][8] Competitive inhibitor of dihydropteroate synthase (folate synthesis).

-

Legacy: Though largely replaced by penicillin due to toxicity (crystalluria), it proved the thiazole ring was bio-active and metabolically stable.

Era 2: Antivirals & H2 Blockers (1980s-90s)

The thiazole ring's ability to engage in hydrogen bonding and

-

Ritonavir (Norvir): An HIV protease inhibitor. The thiazole group improves metabolic stability and binding affinity to the protease active site.

-

Nizatidine/Famotidine: H2 receptor antagonists for ulcer treatment.

Era 3: Kinase Inhibitors (2000s-Present)

Modern drug discovery utilizes thiazole as a rigid linker that orients substituents into specific kinase pockets.

-

Dasatinib (Sprycel): A dual Src/Abl kinase inhibitor for leukemia. The thiazole ring is critical for the molecule's conformation, allowing it to bind to the ATP-binding site of the kinase.

Comparative Data: Key Thiazole Therapeutics

| Drug Name | Primary Indication | Target Mechanism | Thiazole Role | Year Approved |

| Sulfathiazole | Bacterial Infection | Dihydropteroate Synthase Inhibitor | Pharmacophore bioisostere | 1940s |

| Thiabendazole | Parasitic Infection | Fumarate reductase inhibitor | Metal chelating core | 1967 |

| Ritonavir | HIV/AIDS | HIV Protease Inhibitor | Binding affinity enhancer | 1996 |

| Dasatinib | CML (Leukemia) | BCR-ABL/Src Kinase Inhibitor | Scaffolding/Orientation | 2006 |

| Ixabepilone | Breast Cancer | Microtubule Stabilizer | Epothilone B analog core | 2007 |

Part 5: Future Horizons

The future of thiazole lies in PROTACs (Proteolysis Targeting Chimeras) . Thiazole derivatives are being explored as E3 ligase ligands (e.g., VHL ligands) to recruit the ubiquitin-proteasome system for targeted protein degradation. Furthermore, "click chemistry" compatible thiazoles are being developed for bioconjugation, leveraging the ring's stability.

Figure 3: The evolutionary timeline of thiazole utility, moving from basic synthesis to complex biological machinery.

References

-

Hantzsch, A. (1887).[2][10] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft.

-

Funk, C. (1912). "The etiology of the deficiency diseases." Journal of State Medicine. (Foundational text on Vitamin discovery).

-

Jurgens, T. M., et al. (2017). "Vitamin B1 (Thiamine) - Molecule of the Month." University of Bristol, School of Chemistry.

-

BenchChem. (2025).[2] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Technical Guides.

- Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

Kashyap, S. J., et al. (2012). "Thiazoles: having diverse biological activities." Medicinal Chemistry Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfathiazole - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Sulfa drug | Description & Facts | Britannica [britannica.com]

- 10. eurekaselect.com [eurekaselect.com]

Precision Targeting: Therapeutic Horizons of 1-Thiazol-5-yl-ethanone Derivatives

Executive Summary

The 1-thiazol-5-yl-ethanone scaffold represents a privileged structure in medicinal chemistry, characterized by its high versatility and ability to interact with diverse biological targets.[1][2] Unlike inert structural linkers, the thiazole ring acts as a bioisostere of pyridine and contributes to hydrogen bonding and pi-stacking interactions within enzyme active sites. The C-5 acetyl group (ethanone) serves as a critical "chemical handle," enabling Claisen-Schmidt condensations or hydrazone formation to extend the pharmacophore into specific hydrophobic pockets of target proteins. This guide dissects the therapeutic utility of these derivatives, focusing on their role as dual kinase inhibitors in oncology and enzyme inhibitors in antimicrobial resistance.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 1-thiazol-5-yl-ethanone derivatives stems from three core structural zones:

-

The Thiazole Core (Zone A): Acts as a hydrogen bond acceptor (via Nitrogen) and donor (via C-2 proton acidity). It mimics the peptide bond geometry, allowing it to fit into the ATP-binding pockets of kinases.

-

The C-5 Acetyl Handle (Zone B): This electrophilic center allows for the attachment of aryl rings via chalcone linkages (

-unsaturated ketones). Extension here is critical for occupying the hydrophobic region II of kinase domains (e.g., EGFR). -

The C-2 Substitution (Zone C): Functionalization at the C-2 position (e.g., with amino or phenyl groups) modulates solubility and lipophilicity, affecting membrane permeability and bioavailability.

SAR Summary Table

| Structural Zone | Modification | Biological Consequence |

| C-5 Acetyl | Conversion to Chalcone | Increases potency against EGFR/VEGFR by extending into the hydrophobic pocket. |

| C-5 Acetyl | Hydrazone Formation | Enhances antimicrobial activity by chelating metal ions in metalloenzymes. |

| C-2 Position | Amino (-NH2) group | Improves H-bonding with residues like Met790 in EGFR; increases water solubility. |

| C-2 Position | Phenyl/Aryl group | Increases lipophilicity; enhances membrane penetration for antimicrobial action. |

Part 2: Primary Therapeutic Targets

Oncology: Dual EGFR and VEGFR-2 Inhibition

The overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) drives tumor proliferation and angiogenesis. 1-Thiazol-5-yl-ethanone derivatives, particularly those functionalized with pyrazoline or chalcone moieties, act as ATP-competitive inhibitors.

-

Mechanism: The thiazole nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR). The extended chain from the C-5 position occupies the allosteric hydrophobic pocket, preventing ATP binding and subsequent autophosphorylation.

-

Key Insight: Dual inhibition prevents the "escape pathway" where tumors upregulate angiogenesis (VEGFR) when EGFR is blocked.

Oncology: Rab7b GTPase Targeting

A less conventional but high-value target is the Rab7b protein, a GTPase regulating endocytic trafficking.

-

Mechanism: Thiazole-thiophene hybrids derived from the ethanone scaffold bind to the active site of Rab7b, disrupting the trafficking of proteins essential for cancer cell differentiation and metastasis.

Antimicrobial: MurB Inhibition

In the context of multi-drug resistant bacteria, these derivatives target UDP-N-acetylenolpyruvylglucosamine reductase (MurB).

-

Mechanism: The scaffold mimics the diphosphate moiety of the natural substrate, inhibiting the biosynthesis of peptidoglycan, a critical cell wall component.

Part 3: Visualization of Signaling & Mechanism

Diagram 1: Dual EGFR/VEGFR Inhibition Pathway

This diagram illustrates how thiazole derivatives interrupt the downstream signaling cascades of both EGFR and VEGFR.

Caption: Dual inhibition mechanism where Thiazole derivatives block ATP binding, halting downstream RAS/RAF and PI3K cascades.

Part 4: Experimental Ecosystem

Protocol A: Hantzsch Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone

Objective: To synthesize the core scaffold for further derivatization.

Principle: Condensation of a thioamide with an

Reagents:

-

3-Chloro-2,4-pentanedione (1.0 equiv)

-

Thiourea (1.0 equiv)

-

Sodium Acetate (Base)

Step-by-Step Workflow:

-

Preparation: Dissolve 0.1 mol of thiourea in 50 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.1 mol of 3-chloro-2,4-pentanedione dropwise under constant stirring.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). -

Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of crushed ice/water.

-

Neutralization: Adjust pH to ~8 using 10% sodium acetate solution to precipitate the free base.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via

-NMR (Singlet at

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: To quantify the

Reagents:

-

Recombinant EGFR enzyme (human)

-

Poly(Glu,Tyr) substrate (4:1)

- -ATP or Fluorescent ATP analog

-

Test Compound (dissolved in DMSO)

Workflow:

-

Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA). -

Incubation: Mix 10 ng of EGFR enzyme with varying concentrations of the thiazole derivative (0.1 nM to 10

) in a 96-well plate. Incubate for 10 min at -

Reaction Start: Add ATP (

final) and Poly(Glu,Tyr) substrate. -

Reaction Stop: After 60 min, stop reaction with 3% phosphoric acid.

-

Detection: Measure incorporated radioactivity (scintillation counter) or fluorescence.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Diagram 2: Synthesis Workflow (Hantzsch Method)

Caption: Step-by-step Hantzsch synthesis pathway for generating the 1-thiazol-5-yl-ethanone core.

Part 5: Quantitative Efficacy Data

The following table summarizes reported

| Derivative Type | Target / Cell Line | Activity ( | Reference |

| Thiazolyl-pyrazoline | EGFR (Enzyme) | [1] | |

| Thiazolyl-pyrazoline | A549 (Lung Cancer) | [2] | |

| Thiazole-thiophene | MCF-7 (Breast Cancer) | [3] | |

| Thiazole-hydrazone | S. aureus (Bacteria) | [4] |

References

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer Source: Taylor & Francis Online URL:[Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors Source: ACS Omega URL:[Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study Source: PubMed / Drug Design, Development and Therapy URL:[Link][8]

-

Thiazole derivatives: prospectives and biological applications Source: ResearchGate / Journal of Sulfur Chemistry URL:[Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Source: MDPI / Molecules URL:[Link]

Sources

- 1. Buy 1-Thiazol-5-yl-ethanone | 91516-28-8 [smolecule.com]

- 2. Buy 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one (EVT-2923242) | 1823382-26-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Thiazol-5-yl-ethanone as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold." This distinction arises from its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2][3] The thiazole nucleus is a key pharmacophoric element in drugs with a wide range of therapeutic applications, including anticancer (e.g., Dasatinib), anti-inflammatory (e.g., Meloxicam), and antimicrobial agents.[4][5]

Within the diverse family of thiazole-containing building blocks, 1-Thiazol-5-yl-ethanone emerges as a particularly strategic starting material. The presence of a reactive acetyl group at the 5-position provides a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.[6] This application note will provide an in-depth exploration of 1-Thiazol-5-yl-ethanone as a building block, with a focus on its application in the synthesis of chalcones and their subsequent transformation into pharmaceutically relevant heterocyclic systems. Detailed, field-proven protocols and an analysis of the underlying reaction mechanisms are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties of 1-Thiazol-5-yl-ethanone

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and optimization. The key properties of 1-Thiazol-5-yl-ethanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | [6] |

| Molecular Weight | 127.17 g/mol | [6] |

| Appearance | Yellow crystalline powder | vendor data |

| Purity | Typically ≥98% | vendor data |

| InChI Key | DBNLYQBYTOYCGO-UHFFFAOYSA-N | [6] |

Core Synthetic Application: The Claisen-Schmidt Condensation to Thiazolyl Chalcones

The acetyl group of 1-Thiazol-5-yl-ethanone is readily deprotonated at the α-carbon in the presence of a base to form a reactive enolate. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of an aromatic aldehyde that lacks α-hydrogens, initiating a Claisen-Schmidt condensation.[7][8] The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated ketone, commonly known as a chalcone.[9] These thiazolyl chalcones are not only of interest for their own potential biological activities but also serve as crucial intermediates for the synthesis of other heterocyclic systems.[10][11]

Underlying Mechanism of the Claisen-Schmidt Condensation

The causality behind this pivotal reaction lies in the acidity of the α-protons of the acetyl group and the electrophilicity of the aldehyde's carbonyl carbon. The base-catalyzed mechanism proceeds through the following key steps:

-

Enolate Formation: A base, typically hydroxide or an alkoxide, abstracts an α-hydrogen from the acetyl group of 1-Thiazol-5-yl-ethanone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.

-

Aldol Addition: This attack forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol addition product).

-

Dehydration: Under the reaction conditions, this aldol intermediate is readily dehydrated (loss of a water molecule) to form the final α,β-unsaturated ketone (chalcone), which is stabilized by extended conjugation.

Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(thiazol-5-yl)prop-2-en-1-one

This protocol details the synthesis of a representative thiazolyl chalcone using 4-methoxybenzaldehyde.

Materials:

-

1-Thiazol-5-yl-ethanone (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (e.g., 10% w/v)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Thiazol-5-yl-ethanone in ethanol.

-

To this solution, add 4-methoxybenzaldehyde.

-

Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure chalcone.[9]

Self-Validation: The purity of the synthesized chalcone can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The ¹H NMR spectrum is expected to show two characteristic doublets for the vinylic protons with a large coupling constant (J ≈ 15-17 Hz), confirming the trans configuration of the double bond.[4]

Case Study: From Thiazolyl Chalcone to Bioactive Heterocycles

The synthetic utility of thiazolyl chalcones extends far beyond their intrinsic properties. The α,β-unsaturated ketone moiety is a versatile Michael acceptor and a key component in various cyclization reactions to form other heterocyclic systems, such as pyrimidines and thiazines, which are also prevalent in pharmacologically active molecules.[12][13]

Synthesis of a Thiazolyl-Substituted Pyrimidine

Pyrimidines are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[11][14] Thiazolyl chalcones can be readily converted to pyrimidines by reaction with a suitable nitrogen-containing reagent like urea or guanidine.

Protocol: Synthesis of a 4-(Thiazol-5-yl)-6-aryl-pyrimidin-2-amine

Materials:

-

(E)-3-Aryl-1-(thiazol-5-yl)prop-2-en-1-one (Thiazolyl Chalcone) (1.0 eq)

-

Guanidine Hydrochloride (1.2 eq)

-

Sodium Hydroxide or Sodium Ethoxide (base)

-

Ethanol

-

Standard reflux apparatus and purification equipment

Procedure:

-

To a solution of the thiazolyl chalcone in ethanol, add guanidine hydrochloride and a base (e.g., sodium hydroxide).

-

Heat the reaction mixture at reflux. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.[2]

Synthesis of a Thiazolyl-Substituted Thiazine

1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. They are known to possess a range of biological activities, including antimicrobial and antitubercular properties.[12][15] The reaction of a thiazolyl chalcone with thiourea provides a straightforward route to these valuable scaffolds.

Protocol: Synthesis of a 4-(Thiazol-5-yl)-6-aryl-6H-1,3-thiazin-2-amine

Materials:

-

(E)-3-Aryl-1-(thiazol-5-yl)prop-2-en-1-one (Thiazolyl Chalcone) (1.0 eq)

-

Thiourea (1.1 eq)

-

Potassium Hydroxide (catalyst)

-

Ethanol

-

Standard reflux apparatus and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the thiazolyl chalcone and thiourea in ethanol.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.[16]

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.[16]

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure thiazine derivative.

Conclusion and Future Outlook

1-Thiazol-5-yl-ethanone is a highly valuable and versatile building block in pharmaceutical research and development. Its utility in the straightforward synthesis of thiazolyl chalcones via the Claisen-Schmidt condensation provides access to a class of compounds with inherent biological potential. Furthermore, these chalcones serve as key intermediates for the construction of more complex, pharmaceutically relevant heterocyclic systems such as pyrimidines and thiazines. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of 1-Thiazol-5-yl-ethanone and to generate novel molecular entities with the potential to address a wide range of therapeutic needs, from infectious diseases to oncology. The continued exploration of the reactivity of this building block is certain to lead to the discovery of new and potent drug candidates.

References

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Claisen–Schmidt condensation. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Ukaaz Publications. (2021). Thiazole chalcones: Promising agents with diverse pharmacological properties. Journal of Chemical and Pharmaceutical Research, 13(6), 1-15. Retrieved from [Link]

-

Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

-

Bentham Science. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Letters in Drug Design & Discovery, 18(2), 175-184. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. Molecules, 26(15), 4605. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 26(16), 4983. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

-

Natural Volatiles and Essential Oils. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 2462-2471. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis And Antimicrobial Study Of Thiazoles From Novel Chalcone. Goya Journal, 18(04). Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of thiazole linked chalcones and their pyrimidine analogues as anticancer agents. Medicinal Chemistry Research, 29, 1643-1654. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 8(8), 1645-1654. Retrieved from [Link]

-

MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1621. Retrieved from [Link]

-

ResearchGate. (2015). Studies on Synthesis of Some Novel Heterocyclic Chalcone, Pyrazoline, Pyrimidine - 2 - One, Pyrimidine - 2 - Thione, para-Acetanilide Sulphonyl and Benzoyl Derivatives and their Antimicrobial Activity. Journal of Chemical, Biological and Physical Sciences, 5(4), 3568-3578. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 29. Retrieved from [Link]

-

ACG Publications. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. Organic Communications, 11(2), 98-110. Retrieved from [Link]

-

Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 524-536. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 8(8), 1645-1654. Retrieved from [Link]

-

JOCPR. (2018). 160-173 Review Article Chalcone and their Heterocyclic Analogue. Journal of Chemical and Pharmaceutical Research, 10(4), 160-173. Retrieved from [Link]

-

PubMed. (2019). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. Current Organic Chemistry, 23(2), 214-226. Retrieved from [Link]

-

Semantic Scholar. (2019). Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation. Medicinal Chemistry Research, 28(2), 221-232. Retrieved from [Link]

Sources

- 1. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. praxilabs.com [praxilabs.com]

- 7. scribd.com [scribd.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. researchgate.net [researchgate.net]

- 12. nveo.org [nveo.org]

- 13. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. sciensage.info [sciensage.info]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Synthesis of Antimicrobial Agents Using 1-Thiazol-5-yl-ethanone

[1]

Executive Summary

This technical guide details the synthetic utility of 1-Thiazol-5-yl-ethanone (CAS: 22926-63-2) in the development of next-generation antimicrobial agents. Amidst rising antimicrobial resistance (AMR), the thiazole ring remains a critical pharmacophore due to its ability to penetrate bacterial cell walls and interact with diverse biological targets, including DNA gyrase and peptide deformylase.

This document moves beyond generic synthesis, providing optimized protocols for transforming the acetyl group at the C5 position into high-value antimicrobial candidates: chalcones , thiosemicarbazones , and pyrazolines .

Chemical Foundation & Reactivity Profile

1-Thiazol-5-yl-ethanone is a bifunctional scaffold. Its reactivity is governed by the electron-deficient thiazole ring and the enolizable acetyl group.

-

The Thiazole Ring: Acts as a bioisostere of pyridine but with higher lipophilicity, enhancing membrane permeability. The nitrogen atom (N3) is a hydrogen bond acceptor, crucial for target binding.

-

The Acetyl Group (C5-C(=O)CH3): The primary handle for functionalization.

-

-Protons: Acidic (pKa

-

Carbonyl Carbon: Susceptible to nucleophilic attack by amines/hydrazines (Schiff base formation).

-

-Protons: Acidic (pKa

Strategic Synthetic Workflow

The following diagram illustrates the three primary divergent pathways for synthesizing antimicrobial agents from this precursor.

Caption: Divergent synthetic pathways transforming 1-Thiazol-5-yl-ethanone into three distinct classes of antimicrobial agents.

Protocol A: Synthesis of Thiazolyl-Chalcones

Mechanism: Claisen-Schmidt Condensation.

Target Class:

Materials

-

1-Thiazol-5-yl-ethanone (10 mmol)

-

Substituted Benzaldehyde (10 mmol) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol (95%)

-

Sodium Hydroxide (40% aq. solution)

-

Ice-water bath

Step-by-Step Methodology

-

Solubilization: Dissolve 10 mmol of 1-Thiazol-5-yl-ethanone and 10 mmol of the selected aromatic aldehyde in 20 mL of ethanol in a 50 mL round-bottom flask.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Add 2 mL of 40% NaOH dropwise with vigorous stirring. Note: Controlled addition prevents polymerization of the aldehyde.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 1 mL of HCl (to neutralize excess base). A colored precipitate (yellow/orange) will form immediately.

-

Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) and recrystallize from ethanol.

Optimization Note: Electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde accelerate the reaction and typically increase antibacterial potency against Gram-positive strains like S. aureus.

Protocol B: Synthesis of Thiazolyl-Thiosemicarbazones

Mechanism: Schiff Base Condensation. Target Class: N,S-donor ligands. Biological Rationale: These compounds chelate transition metals (Fe, Cu) essential for bacterial respiration and DNA synthesis, effectively starving the pathogen.

Materials

-

1-Thiazol-5-yl-ethanone (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Methodology

-

Preparation: In a 100 mL flask, dissolve 10 mmol of thiosemicarbazide in 30 mL of hot ethanol.

-

Addition: Add 10 mmol of 1-Thiazol-5-yl-ethanone. Add 3–5 drops of glacial acetic acid to catalyze the protonation of the carbonyl oxygen.

-

Reflux: Heat the mixture under reflux (approx. 78 °C) for 6–8 hours.

-

Monitoring: Check TLC. The disappearance of the ketone spot indicates completion.

-

Isolation: Cool the mixture to room temperature. The product often crystallizes out. If not, reduce solvent volume by 50% using a rotary evaporator and cool overnight.

-

Purification: Recrystallize from hot ethanol/DMF mixture.

Critical Quality Attribute: The presence of the C=N imine stretch in IR spectroscopy (approx. 1600 cm⁻¹) and the absence of the C=O ketone peak confirms success.

Protocol C: Cyclization to Thiazolyl-Pyrazolines

Mechanism: Michael addition followed by cyclocondensation. Target Class: Nitrogen-rich heterocycles. Biological Rationale: Pyrazolines are rigid scaffolds that restrict conformational freedom, often leading to higher specificity for bacterial protein targets compared to flexible chalcones.

Materials

-

Thiazolyl-Chalcone (derived from Protocol A) (5 mmol)

-

Hydrazine Hydrate (99%) (25 mmol, 5 eq)

-

Glacial Acetic Acid (10 mL) or Ethanol (20 mL)

Step-by-Step Methodology

-

Dissolution: Dissolve 5 mmol of the thiazolyl-chalcone in 20 mL of ethanol.

-

Cyclization: Add 25 mmol of hydrazine hydrate.

-

Reflux: Reflux the mixture for 8–10 hours.

-

Variant: For N-acetyl pyrazolines, use glacial acetic acid as the solvent instead of ethanol.

-

-

Work-up: Pour the reaction mixture into ice water. The solid pyrazoline derivative will precipitate.

-

Purification: Filter and recrystallize from methanol.

Biological Evaluation & Data Interpretation[2][3][4][5][6]

To validate the synthesized compounds, Minimum Inhibitory Concentration (MIC) assays are required.

Standard Testing Panel:

-

Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1]

-

Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[1]

Data Table Template:

| Compound ID | R-Group (Aldehyde) | MIC S. aureus ( | MIC E. coli ( | Activity Class |

| TZ-01 | 4-Cl | 62.5 | 125 | Moderate |

| TZ-02 | 4-NO2 | 31.25 | 62.5 | High |

| TZ-03 | 4-OH | 250 | >500 | Low |

| Control | Ciprofloxacin | 0.5 | 0.015 | Standard |

Interpretation:

-

MIC < 100

g/mL: Considered active and worthy of hit-to-lead optimization. -

Structure-Activity Relationship (SAR): Generally, lipophilic electron-withdrawing groups (Cl, Br, NO2) on the phenyl ring of chalcones/pyrazolines enhance activity by facilitating cell wall penetration.

Troubleshooting & Safety

-

Issue: Low yield in Chalcone synthesis.

-

Solution: Ensure the aldehyde is fresh (free of benzoic acid oxidation). Increase base concentration slightly or switch to KOH/MeOH.

-

-

Issue: "Oiling out" of Thiosemicarbazones.

-

Solution: Scratch the glass vessel with a rod to induce nucleation or add a seed crystal.

-

-

Safety: Hydrazine hydrate is highly toxic and potentially carcinogenic. Handle in a fume hood with double-gloving.

References

-

Thiazole Scaffold Versatility: Mishra, C. B., et al.[2] "Thiazole: A potent scaffold for the development of various medicinal agents."[3] Journal of Heterocyclic Chemistry, 2020. Link

-

Chalcone Synthesis: Sahu, N. K., et al. "Synthesis and biological evaluation of some novel chalcone derivatives." Acta Poloniae Pharmaceutica, 2012. Link

-

Thiosemicarbazone Antimicrobial Activity: Bezic, N., et al.[4] "Composition and antimicrobial activity of thiosemicarbazone derivatives."[5][6][7] Molecules, 2019.[6] Link

-

Pyrazoline Derivatives: Ahmad, A., et al. "Synthesis and antimicrobial activity of novel pyrazoline derivatives."[7] Journal of Saudi Chemical Society, 2016. Link

-

General Thiazole Antimicrobial Review: Bondock, S., et al. "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 2010. Link

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines [mdpi.com]

- 5. Journal of New Results in Science » Submission » A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [dergipark.org.tr]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of Novel Anticancer Agents from 1-Thiazol-5-yl-ethanone Derivatives: Application Notes and Protocols

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 1-thiazol-5-yl-ethanone. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information to not only reproduce the described methods but also to understand the underlying chemical principles and biological rationale.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in the design of targeted therapies. In the context of oncology, thiazole derivatives have demonstrated a broad spectrum of activities, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3] 1-Thiazol-5-yl-ethanone serves as a key starting material for the synthesis of a diverse library of thiazole-containing compounds with potential anticancer applications.[4]

Strategic Synthesis of Thiazole-Based Anticancer Agents

The synthesis of potential anticancer agents from 1-thiazol-5-yl-ethanone can be broadly divided into two key stages: the formation of a reactive intermediate via α-bromination, followed by the construction of the desired bioactive moiety, such as a 2-aminothiazole or a thiazolyl hydrazone.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-1-(thiazol-5-yl)ethanone

The initial and critical step in the synthetic pathway is the α-bromination of 1-thiazol-5-yl-ethanone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a highly reactive electrophilic center that is susceptible to nucleophilic attack. This intermediate is a versatile precursor for the subsequent construction of various heterocyclic systems.

Protocol 1: α-Bromination of 1-Thiazol-5-yl-ethanone

Objective: To synthesize 2-bromo-1-(thiazol-5-yl)ethanone, the key building block for subsequent reactions.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is often used as the solvent as it is polar enough to dissolve the starting material and is unreactive towards bromine under the reaction conditions.

-

Reagent: Bromine (Br₂) is the brominating agent of choice. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

-

Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of polybrominated byproducts.

-

Work-up: The reaction mixture is poured into ice water to quench any unreacted bromine and to precipitate the product, which is typically a solid.

Step-by-Step Methodology:

-

In a well-ventilated fume hood, dissolve 1-thiazol-5-yl-ethanone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[5]

-

Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-1-(thiazol-5-yl)ethanone.

-

Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Bioactive Thiazole Derivatives

With the key intermediate, 2-bromo-1-(thiazol-5-yl)ethanone, in hand, two primary synthetic routes to potent anticancer agents will be explored: the Hantzsch thiazole synthesis to generate 2-aminothiazole derivatives and the formation of thiazolyl hydrazones.

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][6] It involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. The resulting 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[7]

Protocol 2: Synthesis of a 2-Amino-4-(thiazol-5-yl)thiazole Derivative

Objective: To synthesize a 2-aminothiazole derivative via the Hantzsch reaction.

Causality of Experimental Choices:

-

Reactants: The α-bromo ketone (2-bromo-1-(thiazol-5-yl)ethanone) reacts with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon bearing the bromine.

-

Solvent: Ethanol is a common solvent for this reaction as it dissolves the reactants and facilitates the reaction.

-

Reaction Conditions: The reaction is typically carried out at reflux to provide the necessary activation energy for the cyclization and dehydration steps.

-

Work-up: The product often precipitates from the reaction mixture upon cooling or after neutralization with a base to deprotonate the thiazolium salt intermediate.

Step-by-Step Methodology:

-

To a round-bottom flask, add 2-bromo-1-(thiazol-5-yl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[8]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add a saturated solution of sodium bicarbonate to neutralize the mixture, which should induce precipitation.[9]

-

Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

-

Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[10]

Workflow for Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis workflow.

Thiazolyl hydrazones are another class of compounds that have shown significant anticancer activity.[4][11] These are typically synthesized by the condensation of a thiazole-containing ketone with a hydrazine or a substituted hydrazine. In this case, we will first convert the starting ketone to its thiosemicarbazone, which can then be cyclized to form a different type of thiazole derivative.

Protocol 3: Synthesis of 1-(Thiazol-5-yl)ethanone Thiosemicarbazone

Objective: To synthesize the thiosemicarbazone derivative of 1-thiazol-5-yl-ethanone.

Causality of Experimental Choices:

-

Reactants: The carbonyl group of 1-thiazol-5-yl-ethanone reacts with the primary amine of thiosemicarbazide to form a thiosemicarbazone.

-

Catalyst: A catalytic amount of acid (e.g., acetic acid or hydrochloric acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the thiosemicarbazide.

-

Solvent: Ethanol is a suitable solvent for this condensation reaction.

-

Work-up: The product often precipitates from the reaction mixture upon cooling due to its lower solubility compared to the starting materials.

Step-by-Step Methodology:

-

Dissolve 1-thiazol-5-yl-ethanone (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol in a round-bottom flask.[8]

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry.

-

Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[12]

Protocol 4: Cyclization of Thiosemicarbazone with an α-Haloketone

Objective: To synthesize a thiazolyl hydrazone derivative through cyclization.

Causality of Experimental Choices:

-

Reactants: The thiosemicarbazone, with its nucleophilic sulfur, reacts with an α-haloketone (e.g., 2-bromoacetophenone) in a reaction analogous to the Hantzsch synthesis to form a new thiazole ring.

-

Solvent: Ethanol is a commonly used solvent for this cyclization.

-

Reaction Conditions: Refluxing provides the energy needed for the reaction to proceed at a reasonable rate.

Step-by-Step Methodology:

-

Suspend the 1-(thiazol-5-yl)ethanone thiosemicarbazone (1 equivalent) in ethanol.

-

Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent).

-

Reflux the mixture for 4-8 hours until TLC analysis indicates the completion of the reaction.[13]

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., DMF/ethanol).

-

Confirm the structure of the final product by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).[13]

In Vitro Evaluation of Anticancer Activity

The newly synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol 5: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized thiazole derivatives against cancer cell lines.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14][15]

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or doxorubicin).

-